molecular formula C17H15ClFN3O3S B4706139 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

Cat. No. B4706139
M. Wt: 395.8 g/mol
InChI Key: KPADXKGOEGPHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide, also known as CFPS, is a small molecule compound that has shown potential in scientific research applications. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This compound has also been found to inhibit the expression of anti-apoptotic proteins and induce the expression of pro-apoptotic proteins, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the expression of angiogenic factors, such as VEGF and bFGF, which are involved in the formation of new blood vessels. This compound has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and cancer metastasis. Additionally, this compound has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.

Advantages and Limitations for Lab Experiments

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit cancer cell growth and proliferation. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.

Future Directions

There are several future directions for N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide research, including the development of novel this compound derivatives with improved efficacy and reduced toxicity. Additionally, studies are needed to determine the optimal dosage and treatment duration of this compound in cancer therapy. Furthermore, the potential use of this compound in combination with other anticancer agents should be explored to enhance its therapeutic effects. Finally, the potential use of this compound in other disease conditions, such as inflammatory disorders, should also be investigated.
In conclusion, this compound is a promising candidate for scientific research applications, particularly in cancer research. Its ability to inhibit cancer cell growth and proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential candidate for combination therapy. However, further studies are needed to determine its optimal dosage and treatment duration, as well as its potential use in other disease conditions.

Scientific Research Applications

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the migration and invasion of cancer cells, which is an important factor in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S/c1-25-14-4-6-15(7-5-14)26(23,24)21-17-8-9-22(20-17)11-12-2-3-13(19)10-16(12)18/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADXKGOEGPHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

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